molecular formula C19H20F2N4O3S B2862513 N-{4-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)oxy]phenyl}cyclohexanecarboxamide CAS No. 1251600-69-7

N-{4-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)oxy]phenyl}cyclohexanecarboxamide

Número de catálogo B2862513
Número CAS: 1251600-69-7
Peso molecular: 422.45
Clave InChI: PREMHTGKOHBXKJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound belongs to a class of molecules known as [1,2,4]triazolo[4,3-a]quinoxalines . These molecules have been synthesized as potential antiviral and antimicrobial agents . They have also been evaluated for their DNA intercalation activities as anticancer agents .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxalines involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .

Aplicaciones Científicas De Investigación

Antidepressant Potential and Adenosine Receptor Antagonism

A study identified that a series of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, which are structurally related to N-{4-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)oxy]phenyl}cyclohexanecarboxamide, exhibited potent antidepressant properties. These compounds were effective in reducing immobility in Porsolt's behavioral despair model in rats upon acute administration, indicating their potential as rapid-acting antidepressant agents. Moreover, these compounds showed high affinity and selectivity to adenosine A1 and A2 receptors, suggesting their role as adenosine receptor antagonists. This activity is linked to their antidepressant effects and highlights the significance of adenosine receptor modulation in depression treatment (Sarges et al., 1990).

AMPA Receptor Antagonism

Another research avenue involves the synthesis and biological evaluation of quinoxaline derivatives as selective AMPA receptor antagonists. Analogues of 7-chloro-4,5-dihydro-4-oxo-8-(1,2,4-triazol-4-yl)-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylic acid (TQX-173) were investigated, with some showing potent and selective antagonist activity at the AMPA receptor. These findings are significant for developing treatments for neurological conditions, such as epilepsy and neurodegenerative diseases, where AMPA receptor modulation plays a crucial role (Catarzi et al., 2004).

Novel Synthesis Methods

Research has also been conducted on novel synthesis methods for triazoloquinoxaline derivatives. One study described a simple and efficient approach for synthesizing [1,2,3]triazolo[1,5-a]quinoxalin-4(5H)-ones, employing a tandem reaction of 1-(2-haloaryl)propiolamides with sodium azide. This methodology highlights the versatility of these compounds in chemical synthesis and their potential application in developing new therapeutic agents (Yan et al., 2012).

Anticancer Activity

Another study focused on the design and synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives, aiming to meet structural requirements essential for anticancer activity. Some derivatives exhibited significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, underscoring the potential of triazoloquinoxaline derivatives in cancer therapy (Reddy et al., 2015).

Mecanismo De Acción

The mechanism of action of [1,2,4]triazolo[4,3-a]quinoxalines involves DNA intercalation . This means that these molecules can insert themselves between the base pairs of the DNA helix, which can interfere with processes such as DNA replication and transcription. This property is often exploited in the design of anticancer drugs .

Direcciones Futuras

The future directions in the research of [1,2,4]triazolo[4,3-a]quinoxalines could involve the design, synthesis, and evaluation of more potent anticancer analogs . The most potent derivatives could be used as templates for future design, optimization, and investigation .

Propiedades

IUPAC Name

8-(azepan-1-ylsulfonyl)-2-[(3,5-difluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N4O3S/c20-15-10-14(11-16(21)12-15)13-25-19(26)24-9-5-6-17(18(24)22-25)29(27,28)23-7-3-1-2-4-8-23/h5-6,9-12H,1-4,7-8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PREMHTGKOHBXKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CN3C2=NN(C3=O)CC4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.